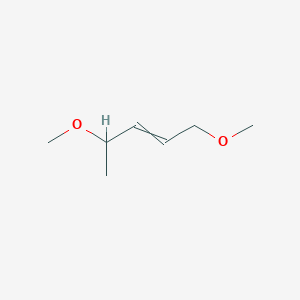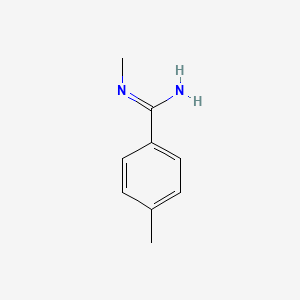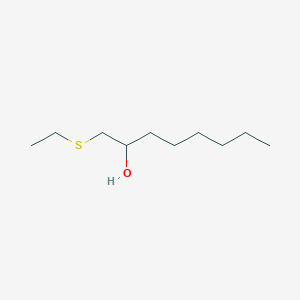
1-(Ethylsulfanyl)octan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylsulfanyl)octan-2-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of an ethylsulfanyl group attached to an octan-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)octan-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-octene with an ethylsulfanyl group in the presence of a catalyst. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced chemical processes and equipment. The Ziegler alcohol synthesis is one such method, where ethylene is oligomerized using triethylaluminium followed by oxidation of the alkylaluminium products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethylsulfanyl)octan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the ethylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
1-(Ethylsulfanyl)octan-2-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses.
Industry: It is utilized in the manufacture of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(Ethylsulfanyl)octan-2-OL involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Octanol: A simple alcohol with a similar carbon chain length but lacking the ethylsulfanyl group.
2-Octanol: Another alcohol with a hydroxyl group on the second carbon but without the ethylsulfanyl group.
1-Decanol: A longer-chain alcohol with similar properties but different applications.
Uniqueness: 1-(Ethylsulfanyl)octan-2-OL is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
70190-27-1 |
|---|---|
Molekularformel |
C10H22OS |
Molekulargewicht |
190.35 g/mol |
IUPAC-Name |
1-ethylsulfanyloctan-2-ol |
InChI |
InChI=1S/C10H22OS/c1-3-5-6-7-8-10(11)9-12-4-2/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
ICHGUMJVEAIRFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CSCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
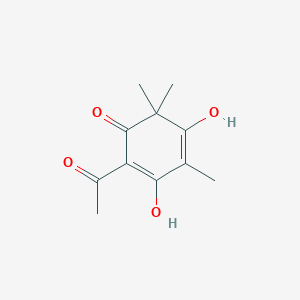

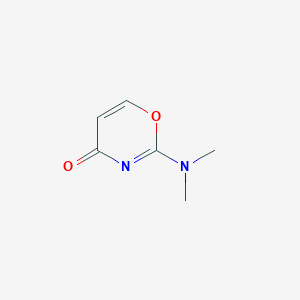
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
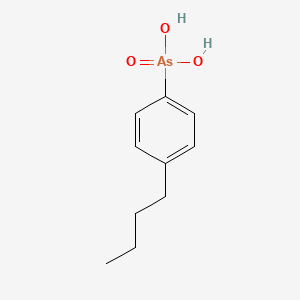

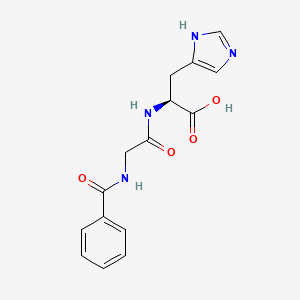

![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)

